Product packaging for DS-2248(Cat. No.:)

DS-2248

Cat. No.: B1191736
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hsp90 Structure, Function, and Chaperone Cycle DynamicsHsp90 is a highly abundant and ubiquitous molecular chaperone, critical for the folding and activation of a broad array of client proteins, many of which are involved in cell signaling, proliferation, and survivalmdpi.comnih.govnih.govpnas.org. Unlike other chaperones, Hsp90 primarily functions in the post-translational maturation and disposition of a limited subset of conformationally labile client proteins, rather than initial protein folding eventsnih.gov.

Hsp90 exists as a homodimer, with each monomer comprising three main domains:

N-terminal Domain (NTD): This domain contains the ATP-binding pocket, crucial for the chaperone's ATPase activity mdpi.comnih.govnih.govpnas.org.

Middle Domain (MD): Involved in client protein binding mdpi.comnih.govbiorxiv.org.

C-terminal Domain (CTD): Primarily responsible for the dimerization of the two Hsp90 protomers mdpi.comnih.gov.

The function of Hsp90 is driven by its ATPase activity and involves a dynamic chaperone cycle characterized by significant conformational changes between open and closed states mdpi.comnih.govnih.govbiorxiv.orgmdpi.com. ATP binding and hydrolysis modulate these conformational dynamics, which are essential for its chaperone functions mdpi.comnih.govpnas.org. Hsp90 often collaborates with various cochaperones (e.g., Hsp70, Hsp40, Aha1, p23, CDC37) and co-factors to assist in the folding, stabilization, and release of client proteins mdpi.comnih.govnih.govbiorxiv.org. This complex network forms what is sometimes referred to as the "foldosome" mdpi.com. The ATPase activity of Hsp90 is notably slow, with conversion rates of approximately 0.1 to 1 ATP per minute for human Hsp90 nih.gov.

Aberrant Hsp90 Activity in Oncogenesis and Tumor ProgressionIn cancer cells, Hsp90's function is often subverted, becoming essential for malignant transformation and tumor cell survivalmdpi.comrupress.org. Cancer cells experience constant proteotoxic stress due to an adverse microenvironment (e.g., hypoxia, acidosis) and internal factors (e.g., conformationally aberrant oncoproteins, high levels of reactive oxygen species, genomic instability)rupress.org. This heightened stress leads to an increased demand for chaperone support, resulting in Hsp90 being highly overexpressed (2- to 10-fold higher) and activated in various malignancies compared to normal cellsmdpi.commdpi.comrupress.orgfrontiersin.org. Overexpression of Hsp90 in tumor tissues is frequently associated with poor prognosismdpi.comfrontiersin.org.

Hsp90 is involved in the folding and maturation of a wide range of oncogenic client proteins, including diverse kinases (e.g., Akt, Bcr-Abl, C-Raf, B-Raf, EGFR, Her-2, SRC, CDK4), transcription factors (e.g., HIF-1α, mutant p53), and hormone receptors mdpi.comfrontiersin.orgaacrjournals.orgresearchgate.netiiarjournals.orgaacrjournals.orgresearchgate.netmdpi.com. These client proteins are key transducers in signaling pathways critical for tumor development and progression, such as cell proliferation, survival, invasion, migration, angiogenesis, and resistance to chemotherapy and radiotherapy mdpi.comrupress.orgfrontiersin.orgaacrjournals.orgiiarjournals.orgmdpi.com. In oncogenic mutations, many of these client proteins display unusually stable associations with Hsp90 complexes, which impairs their normal proteolytic turnover and is crucial for their transforming activity aacrjournals.org. Hsp90 also contributes to tumor heterogeneity and can induce epigenetic alterations aacrjournals.org.

Rationale for Hsp90 Inhibition as an Anti-Cancer StrategyThe central role of Hsp90 in stabilizing numerous oncogenic client proteins makes it an attractive target for cancer therapymdpi.commdpi.comfrontiersin.orgaacrjournals.orgresearchgate.netiiarjournals.org. Inhibiting Hsp90 function can simultaneously interrupt multiple signal transduction pathways crucial for tumor progression and survivalmdpi.comaacrjournals.orgiiarjournals.org. This multi-target approach is particularly appealing given the redundancy and complexity of signaling pathway abnormalities in most cancersaacrjournals.orgfrontiersin.org.

The rationale for Hsp90 inhibition is based on several key observations:

Simultaneous targeting of multiple oncogenic pathways: Hsp90 inhibition leads to the destabilization and proteasomal degradation of a wide range of oncogenic client proteins, thereby shutting down multiple pro-survival and pro-growth pathways in cancer cells mdpi.comaacrjournals.orgmdpi.comfrontiersin.orgnih.gov.

Cancer cell selectivity: Cancer cells are often more dependent on Hsp90 for the stability of their mutated and overexpressed oncoproteins compared to normal cells, which rely less on Hsp90 for the folding of most polypeptides rupress.orgaacrjournals.orgacs.org. This differential dependence provides a therapeutic window, as Hsp90 inhibitors can selectively bind to Hsp90 in tumor cells and induce their degradation acs.org.

Overcoming drug resistance: Hsp90 inhibitors can enhance the efficacy of other anti-cancer treatments, such as radiotherapy and chemotherapy, by downregulating pathways associated with drug resistance mechanisms mdpi.commdpi.comresearchgate.netnih.govmdpi.com. They can also overcome intrinsic and acquired resistance to other targeted therapies nih.govoncotarget.com.

Induction of apoptosis and cell cycle arrest: Hsp90 inhibition can lead to the arrest of cell proliferation and the induction of apoptosis in cancer cells nih.govmdpi.commdpi.com.

Current Landscape of Hsp90 Inhibitors in Preclinical DevelopmentExtensive research has been conducted to develop Hsp90 inhibitors for clinical applications, with numerous compounds having entered preclinical and clinical trialsmdpi.comresearchgate.netoncotarget.comnih.gov. Despite promising preclinical activity across various tumor types, no Hsp90 inhibitor has yet received FDA approval as a single agent for cancer treatment, largely due to challenges related to toxicity and limited efficacymdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. However, the development of novel Hsp90 inhibitors continues, with a focus on overcoming these limitationsnih.govnih.govresearchgate.net.

Classification and Chemical Scaffolds of Hsp90 Inhibitors (e.g., Geldanamycin (B1684428) derivatives, synthetic inhibitors)Hsp90 inhibitors are broadly classified based on their binding site (N-terminal domain (NTD) or C-terminal domain (CTD)) or their chemical scaffoldsnih.govmdpi.comnih.gov. The majority of inhibitors developed to date target the N-terminal ATP-binding site, competitively blocking ATP binding and hydrolysis, which leads to the degradation of client proteinsnih.govmdpi.comnih.govnih.govresearchgate.netaacrjournals.orgwikipedia.org.

Key chemical scaffolds include:

Natural Products and their Derivatives:

Geldanamycin (GA): Discovered in the early 1990s, GA was one of the first Hsp90 inhibitors identified. It binds to the NTD, interrupting ATPase activity and blocking client protein binding, leading to oncoprotein degradation nih.govmdpi.commdpi.comnih.govaacrjournals.orgwikipedia.orgresearchgate.net. However, its poor solubility, hepatotoxicity, and chemical instability limited its clinical use pnas.orgmdpi.comresearchgate.net.

Geldanamycin Derivatives: To overcome GA's limitations, semi-synthetic derivatives like 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) were developed. 17-AAG was the first Hsp90 inhibitor to enter clinical trials, demonstrating improved tolerability mdpi.comaacrjournals.orgaacrjournals.orgwikipedia.org. 17-DMAG showed better solubility than 17-AAG, but toxic side effects remained mdpi.com.

Radicicol (RD): Another natural product, RD, also prevents ATP binding and hydrolysis by binding to the N-terminal ATP binding site mdpi.comwikipedia.org. While potent in vitro, its structural instability limited in vivo efficacy mdpi.com.

Synthetic Inhibitors: These compounds aim to improve upon the pharmacokinetic profiles and reduce the toxicities of natural product derivatives. They fall into distinct structural classes:

Resorcinol-containing molecules: Examples include NVP-AUY922, KW-2478, STA-9090 (ganetespib), and AT13387 mdpi.commdpi.comaacrjournals.orgresearchgate.netaacrjournals.org. These are often considered second-generation inhibitors, designed with greater potency and reduced hepatotoxicity compared to geldanamycin derivatives aacrjournals.org.

Purine-based scaffold: Compounds like BIIB021, MPC-3100, PU-H71, and Debio 0932 belong to this class nih.govmdpi.comfrontiersin.orgmdpi.comnih.govaacrjournals.org. PU-H71, for instance, is a potent small-molecule inhibitor that binds with high affinity to the ATP-binding site of Hsp90, leading to the degradation of client proteins and suppression of multiple oncogenic signaling pathways frontiersin.org.

Tricyclic pyrazolopyrimidine derivatives: DS-2248 is a prominent example of a newly developed, fully synthetic, and orally available Hsp90 inhibitor from Daiichi-Sankyo Co., Ltd. nih.govaacrjournals.org. It is classified as a tricyclic pyrazolopyrimidine derivative nih.govwindows.net. This compound has shown potent anti-cancer activity in preclinical studies nih.gov. Notably, at 20 mg/kg, it demonstrated a more potent anti-tumor effect than 17-AAG at 50 mg/kg against NCI-N87 gastric cancer xenografts in nude mice nih.gov. This compound has progressed to Phase I clinical trials for patients with advanced solid tumors nih.govrsc.orgfrontiersin.org. Preclinical investigations have also explored its combined effects with radiation, observing additive effects at lower doses and potentially supra-additive effects at higher doses in murine SCC cells and tumors, possibly due to the downregulation of DNA repair nih.gov.

Limitations of First-Generation Hsp90 InhibitorsThe first-generation Hsp90 inhibitors, primarily geldanamycin derivatives, faced several significant limitations that hindered their clinical successmdpi.comaacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.orgwikipedia.org:

Poor Solubility and Formulation Issues: Geldanamycin and 17-AAG exhibited poor solubility, making their formulation and administration challenging pnas.orgmdpi.comaacrjournals.org.

Hepatotoxicity: Geldanamycin and its derivatives were associated with hepatotoxicity, a dose-limiting toxicity in clinical trials pnas.orgmdpi.comaacrjournals.org. This toxicity was hypothesized to be partly due to the quinone moiety and its metabolism aacrjournals.orgnih.govwikipedia.org.

Metabolic Instability and Pharmacokinetic Profile: Compounds like geldanamycin suffered from chemical and metabolic instability pnas.org. 17-AAG's activity was also influenced by metabolism by polymorphic enzymes like CYP3A4 and NQO1, and efflux by P-glycoprotein, leading to variable pharmacokinetics and potential drug resistance mdpi.comnih.gov.

Induction of Heat Shock Response (HSR): Inhibition of Hsp90, particularly at the N-terminal domain, can trigger a compensatory heat shock response, leading to the upregulation of pro-survival chaperones like Hsp70, which can confer resistance and necessitate higher drug doses mdpi.comresearchgate.netnih.govresearchgate.net.

Pan-inhibition and Off-Target Effects: Many first-generation inhibitors exhibited pan-inhibition of all Hsp90 isoforms, leading to detrimental side effects due to the degradation of essential client proteins in normal cells researchgate.net.

Limited Efficacy as Monotherapy: Despite promising preclinical results, first-generation Hsp90 inhibitors often showed limited efficacy as single agents in clinical trials, emphasizing the need for combination therapies pnas.orgmdpi.comnih.gov.

Introduction to this compound as a Novel Hsp90 Inhibitor

This compound is a novel, orally available, and fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90), developed by Daiichi-Sankyo Co., Ltd.. Chemically, this compound is described as a tricyclic pyrazolopyrimidine derivative. It has been investigated for its potential antineoplastic activity and has progressed into Phase I clinical trials for advanced solid tumors. While its full chemical structure was previously undisclosed in some reports windows.net, it functions by specifically blocking Hsp90's chaperone activity.

Detailed Research Findings

The therapeutic potential of this compound stems from its ability to inhibit Hsp90, thereby promoting the proteasomal degradation of oncogenic signaling proteins crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated potent anticancer activity for this compound, both as a single agent and in combination with other therapies, particularly radiation.

Mechanism of Action this compound exerts its antineoplastic effects by directly inhibiting Hsp90, which leads to the destabilization and subsequent degradation of various oncogenic client proteins. This mechanism ultimately results in the inhibition of tumor cell proliferation. Furthermore, this compound has been shown to induce DNA double-strand breaks (DSB), a critical form of DNA damage that can lead to cell death. The observed increase in phosphorylated histone H2AX (γH2AX) foci, a marker for DNA DSBs, in this compound-treated cells suggests that the compound contributes to DNA damage or impairs its repair. Inhibition of slow repair mechanisms for DNA double-strand breaks, such as homologous recombination, is considered a contributing factor to its combined effects with radiation.

Preclinical Efficacy In preclinical investigations, this compound has exhibited promising antitumor effects:

In vitro studies : this compound demonstrated synergistic effects when combined with radiation in SCCVII squamous cell carcinoma cells. A concentration of 50 nM this compound, when pretreated for 24 hours, significantly enhanced the effects of X-ray radiation. This synergistic effect was accompanied by a prolonged persistence of γH2AX foci in this compound-treated cells after irradiation, indicating impaired DNA repair. This compound has also been reported to induce apoptosis in various tumor cell types. Data from Daiichi-Sankyo Co. Ltd. indicated that concentrations of this compound between 9-51 nM were sufficient to inhibit 50% of cell growth in other cell lines.

In vivo studies : In tumor mouse models, this compound showed potent anti-tumor effects. In nude mice transplanted with NCI-N87 gastric cancer, this compound at 20 mg/kg demonstrated a more potent anti-tumor effect compared to 17-AAG (tanespimycin) at 50 mg/kg. When combined with radiation in SCCVII tumor-bearing mice, the effects of this compound were observed to be additive at lower doses (5 or 10 mg/kg this compound combined with total radiation doses of 6–18 Gy) and became supra-additive at higher doses (15 mg/kg this compound combined with a total dose of 24 Gy). This suggests a dose-dependent enhancement of radiation efficacy by this compound.

Pharmacokinetic Profile A pharmacokinetic study conducted in Balb/c male mice following oral administration of 5 mg/kg this compound revealed the following parameters:

ParameterValue
Area Under the Curve (AUC, 0–8 hours)527 ± 121 ng·hour/mL
Maximum Concentration in Serum (Cmax)147 ± 21 ng/mL
Time to Maximum Concentration (Tmax)1.17 ± 0.76 hours

Selectivity and Toxicity Profile this compound is noted as an Hsp90 inhibitor with "low adverse effects" or a "favorable toxicity profile" in preclinical contexts. The development of Hsp90 inhibitors with clinically acceptable toxicity is crucial, as some other compounds in this class have exhibited hepatic, pulmonary, cardiac, renal, and ocular toxicities, which can hinder their clinical applicability.

Comparison to Other Hsp90 Inhibitors As a fully synthetic and orally available compound, this compound addresses some of the pharmaceutical limitations associated with earlier ansamycin-derived Hsp90 inhibitors, such as 17-AAG, which faced challenges related to complex formulations, poor solubility, and hepatotoxicity windows.net. Its demonstrated superior anti-tumor effect compared to 17-AAG in a gastric cancer model further highlights its potential.

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS2248;  DS-2248;  DS 2248.; NONE

Origin of Product

United States

Preclinical Pharmacodynamics and Molecular Mechanism of Action of Ds 2248

Hsp90 Binding and ATPase Inhibition by DS-2248

This compound specifically targets and blocks Hsp90, thereby inhibiting its essential chaperone function. nih.gov The protein folding activity of Hsp90 is dependent on its intrinsic ATPase activity, and the binding of inhibitors like this compound to the N-terminal ATP-binding pocket disrupts this critical enzymatic function. guidetopharmacology.orgprobes-drugs.orgfrontiersin.orginvivochem.com This competitive binding prevents Hsp90 from properly chaperoning its client proteins, leading to their destabilization. The potent inhibitory action of this compound on Hsp90 activity has been indicated by its efficacy in inhibiting cell growth in various cell lines, with reported concentrations inhibiting 50% cell growth (IC50) ranging from 9 to 51 nM after 3 days of treatment.

Table 1: Preclinical Cell Growth Inhibition of this compound

Assay TypeConcentration (IC50)DurationCell LinesReference
Cell Growth Inhibition9-51 nM3 days4 cell lines

Impact on Hsp90 Client Protein Stability and Degradation

Inhibition of Hsp90 by this compound leads to the destabilization and subsequent proteasomal degradation of its client proteins. nih.gov Hsp90 chaperones over 200 client proteins that are integral to a vast majority of cellular processes, including cell growth, proliferation, and survival. wikipedia.orguni.lu The loss of these client proteins, due to their degradation, is a key mechanism by which Hsp90 inhibitors exert their anticancer effects. wikipedia.orguni.lu

A significant proportion of Hsp90's client proteins are oncogenic signaling proteins, which are often overexpressed or mutated in cancer cells and play critical roles in tumor development and progression. nih.gov These include, but are not limited to, various tyrosine kinases, transcription factors, and hormone receptors. wikipedia.orguni.lu Examples of such oncogenic client proteins known to be affected by Hsp90 inhibition include human epidermal growth factor receptor 2 (HER2), mutant p53, Raf-1, androgen receptor (AR), estrogen receptor (ER), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), MET, and ALK. ebiohippo.comfrontiersin.org By inhibiting Hsp90's chaperone function, this compound promotes the proteasomal degradation of these vital oncogenic client proteins, thereby disrupting the signaling pathways that drive cancer cell survival and proliferation. nih.gov

While specific detailed data on the direct degradation of individual client proteins by this compound in tumor models are not extensively reported in the provided literature, the mechanism of action as an Hsp90 inhibitor implies such effects. A common and well-established biomarker for effective Hsp90 inhibition is the upregulation of heat shock protein 70 (HSP70). invivochem.com In preclinical studies, this compound treatment in SCCVII tumors resulted in the upregulation of HSP70, indicating successful inhibition of Hsp90 within the tumor environment. wikipedia.org This upregulation confirms that this compound is engaging its target and initiating the cellular stress response characteristic of Hsp90 inhibition, which typically precedes the degradation of Hsp90 client proteins.

Degradation of Oncogenic Signaling Proteins (e.g., tyrosine kinases, transcription factors, hormone receptors)

Downstream Cellular Pathway Modulation

The degradation of oncogenic client proteins following Hsp90 inhibition by this compound leads to a broad and combinatorial modulation of various downstream cellular pathways critical for cancer progression. ebiohippo.comguidetomalariapharmacology.org

Hsp90 client proteins are central to the regulation of cell growth, proliferation, and survival. wikipedia.orguni.lu The destabilization and degradation of these client proteins by Hsp90 inhibitors like this compound result in the suppression of key oncogenic signaling pathways. These pathways include the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways, which are frequently activated in cancer and contribute to hallmarks of cancer such as self-sufficiency in growth signaling and insensitivity to anti-growth signals. Inhibition of Hsp90 has been shown to lead to decreased activation of pathways such as ERK and AKT. invivochem.com Consequently, this compound's mechanism of action, by promoting the proteasomal degradation of oncogenic signaling proteins, culminates in the inhibition of tumor cell proliferation. nih.gov

Modulation of DNA Damage Response Pathways

The inhibition of HSP90 by this compound leads to a modulation of cellular DNA damage response (DDR) pathways. HSP90 client proteins include those that play significant roles in the detection, signaling, and repair of DNA lesions nih.govdaiichi-sankyo.pt. By interfering with the function of these client proteins, this compound can disrupt the cell's ability to effectively respond to and repair DNA damage, thereby increasing cellular sensitivity to genotoxic agents like radiation nih.govdaiichi-sankyo.pt. This mechanism is considered to contribute to the observed radiosensitizing effects of this compound in preclinical models nih.govdaiichi-sankyo.pt.

Inhibition of DNA Double-Strand Break (DSB) Repair

This compound has been shown to inhibit the repair of DNA double-strand breaks (DSBs), which are among the most deleterious forms of DNA damage nih.govdaiichi-sankyo.pt. Research in SCCVII squamous cell carcinoma cells demonstrated that pretreatment with this compound prolonged the persistence of phosphorylated histone H2AX (γH2AX) foci following radiation exposure nih.govdaiichi-sankyo.pt. γH2AX foci are a recognized marker for the presence of DSBs and their persistence indicates impaired DNA repair nih.govdaiichi-sankyo.pt. Specifically, in cells treated with both radiation and this compound, γH2AX foci numbers remained elevated for longer periods (e.g., at 6 and 24 hours post-radiation) compared to cells receiving radiation alone, suggesting a suppression of DSB repair nih.govdaiichi-sankyo.pt. This inhibition of DNA repair is considered a key mechanism underlying the combined effects of this compound and radiation nih.govdaiichi-sankyo.pt.

Modulation of Homologous Recombination

A significant aspect of this compound's mechanism of action involves the inhibition of homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks nih.govdaiichi-sankyo.pt. Homologous recombination is considered a "slow repair" pathway for DSBs nih.govdaiichi-sankyo.pt. Studies indicate that the suppression of this repair mechanism by this compound contributes to its efficacy, particularly when combined with radiation therapy nih.govdaiichi-sankyo.pt. Proteins involved in homologous recombination are known to be client proteins of HSP90. This suggests that this compound, by inhibiting HSP90, disrupts the proper folding or stability of these crucial HR proteins, thereby impairing the cell's ability to perform efficient homologous recombination nih.govdaiichi-sankyo.pt.

Preclinical Efficacy Studies of Ds 2248 Monotherapy in Cancer Models

In Vitro Studies

In vitro research has focused on understanding DS-2248's direct impact on cancer cell proliferation and survival mechanisms.

This compound exhibits antiproliferative activity across different cancer cell lines, with its effectiveness being concentration-dependent.

Studies have determined the concentration-dependent cytotoxicity of this compound. The concentration required to inhibit 50% of cell growth (IC50) with a 3-day this compound treatment, as assessed using an MTT assay, ranged from 9 to 51 nM across four different cell lines researchgate.net. While this compound at a concentration of 50 nM showed a mild cytotoxic effect in SCCVII squamous cell carcinoma cells, this was attributed to the relative resistance of SCCVII cells compared to human tumor cells nih.govresearchgate.net.

Table 1: In Vitro Antiproliferative Activity of this compound

Assay TypeCell Lines TestedIC50 Range (nM)Notes
MTT assay4 unspecified cancer cell lines9-513-day treatment researchgate.net
Colony assaySCCVII squamous cell carcinomaMild cytotoxic effect at 50 nMSCCVII cells showed relative resistance nih.govresearchgate.net

This compound has demonstrated antiproliferative effects in squamous cell carcinoma (SCCVII cells) nih.govresearchgate.net. Furthermore, this compound has been reported to induce apoptosis in various types of tumor cells, suggesting a broader spectrum of activity nih.gov.

This compound has been shown to induce apoptosis in various tumor cell types nih.gov. Mechanistically, this compound treatment, even without irradiation, led to an increase in phosphorylated histone H2AX (γH2AX) foci at concentrations of 25 nM and 50 nM compared to control cells. This indicates that this compound can induce DNA damage nih.gov. The inhibition of DNA repair, particularly the slow repair of DNA double-strand breaks (homologous recombination), is considered a contributing factor to its effects nih.govresearchgate.net.

Antiproliferative Activity in Various Cancer Cell Lines

Concentration-Dependent Cytotoxicity

In Vivo Studies Using Animal Tumor Models

In vivo studies have corroborated the antitumor efficacy of this compound in animal models.

This compound has demonstrated significant efficacy in murine tumor models. In studies involving NCI-N87 gastric cancer transplanted in nude mice, this compound administered at 20 mg/kg showed a more potent anti-tumor effect compared to 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG, tanespimycin) at 50 mg/kg nih.gov. Additionally, in C3H/HeN mice bearing SCCVII squamous cell carcinoma tumors, oral administration of this compound alone resulted in substantial tumor growth delays nih.gov.

Table 2: In Vivo Efficacy of this compound Monotherapy in Murine Tumor Models

Tumor ModelMouse StrainThis compound Monotherapy EffectReference
NCI-N87 gastric cancer xenograftNude miceMore potent anti-tumor effect than 17-AAG (at 20 mg/kg vs. 50 mg/kg) nih.gov nih.gov
SCCVII squamous cell carcinomaC3H/HeN miceProduced substantial tumor growth delays nih.gov nih.gov

Efficacy in Human Tumor Xenograft Models (e.g., NCI-N87 gastric cancer, breast cancer, leukemia, ovarian carcinoma)

In human tumor xenograft models, this compound has shown notable efficacy, particularly in gastric cancer. When tested against NCI-N87 gastric cancer transplanted in nude mice, this compound at a dose of 20 mg/kg exhibited a more potent anti-tumor effect compared to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) at 50 mg/kg. nih.govebiohippo.com

While HSP90 inhibitors, as a class, have shown efficacy in a wide range of tumor types in human tumor xenograft models, including breast cancer, leukemia, and ovarian carcinoma, specific detailed data on this compound monotherapy in these particular models are not explicitly available in the provided research findings. guidetopharmacology.orgguidetopharmacology.org

Table 1: Comparative Efficacy of this compound in NCI-N87 Gastric Cancer Xenograft Model

CompoundDose (mg/kg)Anti-tumor Effect vs. NCI-N87 Gastric Cancer XenograftCitation
This compound20More potent nih.govebiohippo.com
17-AAG50Less potent nih.govebiohippo.com

Tumor Growth Delay and Regression Analysis

Monotherapy with this compound has been shown to induce substantial growth delays in murine SCC cells and tumors. nih.gov In studies involving SCCVII tumors, administering this compound at 15 mg/kg ten times resulted in a significant delay in tumor growth. Lower doses of 5 mg/kg and 10 mg/kg, however, produced minimal or mild growth delay. nih.gov Generally, the anti-tumor efficacy of HSP90 inhibitors in xenograft models typically ranges from minimal effects to tumor growth stasis, with tumor regression being a less common outcome. guidetopharmacology.org

Table 2: Tumor Growth Delay in Murine SCCVII Tumors with this compound Monotherapy

This compound Dose (mg/kg)Administration FrequencyObserved Tumor Growth DelayCitation
1510 times over 2 weeksSignificant nih.gov
510 times over 2 weeksMinimal or mild nih.gov
1010 times over 2 weeksMinimal or mild nih.gov

Pharmacokinetic Profile in Preclinical Species

A pharmacokinetic study in Balb/c male mice provided specific insights into the compound's absorption and distribution. Following oral administration of 5 mg/kg this compound, the area under the curve (AUC) from 0–8 hours was measured at 527±121 ng·hour/mL. The maximum concentration in serum (Cmax) reached 147±21 ng/mL, with a time to maximum concentration (Tmax) of 1.17±0.76 hours. nih.govebiohippo.com Furthermore, the concentration of this compound in tumors was observed to be maximal approximately 6 hours after oral administration. nih.gov

Preclinical pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including parameters such as Cmax, Tmax, mean residence time, clearance, and bioavailability. frontiersin.orghres.cabiorxiv.org However, detailed pharmacokinetic profiles for this compound in other preclinical species, such as rats, dogs, or monkeys, were not available in the provided research.

Table 3: Pharmacokinetic Parameters of this compound in Balb/c Male Mice (Oral Administration, 5 mg/kg)

ParameterValueCitation
AUC (0–8 hours)527±121 ng·hour/mL nih.govebiohippo.com
Cmax (Maximum Concentration in Serum)147±21 ng/mL nih.govebiohippo.com
Tmax (Time to Maximum Concentration)1.17±0.76 hours nih.govebiohippo.com
Time to Maximal Tumor Concentration6 hours (after oral administration) nih.gov

Combination Therapeutic Strategies with Ds 2248 in Preclinical Settings

DS-2248 as a Radiosensitizer

In Vitro Radiosensitization in Cancer Cell Lines

In vitro studies have demonstrated the radiosensitizing effects of this compound in cancer cell lines. Specifically, pretreatment with 50 nM this compound for 24 hours produced synergistic effects when combined with X-ray radiation in SCCVII squamous cell carcinoma cells nih.govresearchgate.netresearchgate.netnih.gov. These synergistic effects were evaluated using a colony formation assay nih.govresearchgate.netresearchgate.netnih.gov. While this compound at a concentration of 50 nM exhibited a mild cytotoxic effect on SCCVII cells when administered alone, its combination with radiation resulted in a notable synergistic outcome nih.gov.

Table 1: In Vitro Radiosensitization of SCCVII Cells by this compound

Treatment GroupThis compound ConcentrationRadiation DoseObserved Effect on SCCVII Cells (Colony Assay)Citation
This compound alone50 nM0 GyMild cytotoxic effect nih.gov
Radiation alone0 nMX-rayCytotoxic effect nih.govresearchgate.net
This compound + Radiation (Pretreatment)50 nMX-raySynergistic effects nih.govresearchgate.netresearchgate.netnih.gov

In Vivo Radiosensitization in Murine Tumor Models

The radiosensitizing capabilities of this compound have also been investigated in vivo using murine tumor models. SCCVII tumors, transplanted into C3H/HeN mice, were utilized for these studies nih.govresearchgate.netresearchgate.netnih.gov. The mice received oral administration of this compound ten times over a two-week period, alongside local irradiation nih.govresearchgate.netresearchgate.netnih.gov.

The combined treatment demonstrated dose-dependent effects on tumor growth delay. At lower drug and radiation doses, the effects were observed to be additive. Specifically, when 5 or 10 mg/kg of this compound was combined with total radiation doses ranging from 6 to 18 Gy, the combined effects appeared additive nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. However, a supra-additive effect was noted when a higher dose of this compound (15 mg/kg) was combined with a total radiation dose of 24 Gy nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. Furthermore, this compound at 15 mg/kg, when combined with 12 Gy and 18 Gy radiation, produced supra-additive tumor growth delays nih.gov. Importantly, no significant differences in mouse weight were observed between this compound-treated and control mice, suggesting a favorable toxicity profile in these preclinical settings nih.gov.

Table 2: In Vivo Radiosensitization of SCCVII Tumors by this compound in Murine Models

This compound Dose (mg/kg)Total Radiation Dose (Gy)Observed Combined Effect on Tumor Growth DelayCitation
5 or 106–18Additive nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
1512Supra-additive nih.gov
1518Supra-additive nih.gov
1524Supra-additive nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Molecular Mechanisms Underlying Radiosensitization

The radiosensitizing action of this compound is largely attributed to its role as an HSP90 inhibitor, which impacts key cellular processes involved in DNA damage response and cell survival nih.govresearchgate.netnih.govresearchgate.net. A primary mechanism contributing to the combined effect of this compound and radiation is the inhibition of slow repair pathways for DNA double-strand breaks (DSBs), particularly homologous recombination nih.govresearchgate.netresearchgate.netlarvol.com. HSP90 is known to be responsible for the maintenance of client proteins that play critical roles in DNA damage repair and apoptosis following radiation exposure nih.govresearchgate.netnih.govresearchgate.net.

Enhanced DNA Damage and Impaired Repair (e.g., γH2AX foci persistence)

A key indicator of enhanced DNA damage and impaired repair is the persistence of phosphorylated histone H2AX (γH2AX) foci. In SCCVII cells pretreated with this compound, γH2AX foci persisted for significantly longer durations (6 and 24 hours) after radiation compared to control cells nih.govresearchgate.netresearchgate.netnih.gov. Even without irradiation, this compound alone was observed to increase γH2AX foci formation compared to control conditions nih.gov. Following 2-Gy irradiation, this compound pretreatment resulted in a higher number of γH2AX foci at 1 hour, and this difference became more pronounced at 6 and 24 hours post-irradiation nih.gov. This sustained presence of γH2AX foci suggests that this compound inhibits DNA repair mechanisms, especially the slow repair processes like homologous recombination nih.govresearchgate.net.

Table 3: γH2AX Foci Persistence in SCCVII Cells After Radiation with this compound Pretreatment

Treatment GroupTime After 2-Gy IrradiationγH2AX Foci Levels (Relative to Control)InterpretationCitation
DMSO control + Radiation1 hourMaximumDNA damage induction nih.gov
DMSO control + Radiation24 hoursReturned to unirradiated levelsDNA repair completion nih.gov
This compound (50 nM) aloneN/AIncreased vs. DMSO controlThis compound induces DNA damage nih.gov
This compound (50 nM) + Radiation (24h pretreatment)1 hourMore than 2 Gy aloneEnhanced initial DNA damage nih.gov
This compound (50 nM) + Radiation (24h pretreatment)6 hoursPersisted longer than controlImpaired DNA repair nih.govresearchgate.netresearchgate.netnih.gov
This compound (50 nM) + Radiation (24h pretreatment)24 hoursPersisted longer than controlSustained DNA damage due to impaired repair nih.govresearchgate.netresearchgate.netnih.gov
Modulation of Cell Cycle Checkpoints

As an HSP90 inhibitor, this compound indirectly influences cell cycle regulation. HSP90 plays a role in the function of client proteins that are involved in cell cycle regulation researchgate.net. While the specific modulation of cell cycle checkpoints by this compound itself is not extensively detailed in the provided research findings, inhibition of HSP90 generally affects many oncogenic driver proteins that are involved in cell cycle regulation researchgate.net. Other HSP90 inhibitors have been shown to impact cell cycle checkpoints, for instance, by causing G2/M arrest, which can contribute to radiosensitization by forcing cells into mitosis with unrepaired DNA damage researchgate.netmdpi.comnih.govmdpi.comfrontiersin.org.

Contribution to Apoptosis Induction

The role of HSP90 in maintaining client proteins essential for apoptosis following radiation also suggests this compound's contribution to apoptosis induction nih.govresearchgate.netnih.govresearchgate.net. Preclinical data, including unpublished findings referenced in the literature, indicate that this compound can induce apoptosis in various types of tumor cells nih.gov. Furthermore, while this compound at 50 nM had only a mild cytotoxic effect on SCCVII cells alone, its synergistic effect with radiation implies an enhanced cellular lethality, which can involve increased apoptosis as a mechanism of radiosensitization nih.gov.

Combinations with Other Anti-Neoplastic Agents

This compound has shown potent anti-tumor activity in preclinical studies. Comparisons with 17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), also known as Tanespimycin, a well-studied Hsp90 inhibitor, highlight the improved efficacy of this compound. In a preclinical study involving NCI-N87 gastric cancer transplanted into nude mice, this compound at a dose of 20 mg/kg exhibited a more potent anti-tumor effect compared to 17-AAG administered at 50 mg/kg. nih.gov

17-AAG, an analog of geldanamycin (B1684428), is known for its Hsp90 chaperone inhibitory activity, leading to the degradation of oncogenic client proteins. It has demonstrated synergistic effects when combined with various conventional chemotherapeutic agents, including taxol, cisplatin, and UCN-01, promoting cancer progression inhibition and apoptosis. ebiohippo.comsci-hub.se However, 17-AAG faces limitations such as poor aqueous solubility and potential hepatotoxicity, which this compound, as a fully synthetic and bioavailable compound, aims to overcome. nih.govebiohippo.comsci-hub.se

Table 1: Comparative Preclinical Efficacy of this compound vs. 17-AAG

CompoundDose (mg/kg)Tumor ModelEfficacy ObservationCitation
This compound20NCI-N87 gastric cancer (nude mice)More potent anti-tumor effect nih.gov
17-AAG50NCI-N87 gastric cancer (nude mice)Less potent anti-tumor effect compared to this compound at 20 mg/kg nih.gov

Heat shock protein 90 (Hsp90) plays a critical role in maintaining the conformational stability of numerous client proteins, many of which are oncogenic drivers, including the Epidermal Growth Factor Receptor (EGFR). hematologyandoncology.net Activating mutations in EGFR are frequently found in non-small cell lung cancer (NSCLC), making EGFR-tyrosine kinase inhibitors (EGFR-TKIs) like Erlotinib and Gefitinib effective initial treatments. hematologyandoncology.netwikipedia.orgwikipedia.org However, acquired resistance to EGFR-TKIs is an inevitable challenge, often mediated by mechanisms such as EGFR amplification or the T790M secondary mutation. hematologyandoncology.netwikipedia.orgnih.gov

Hsp90 inhibition offers a promising strategy to overcome such resistance. Preclinical studies have shown that Hsp90 inhibition can lead to the degradation of EGFR, thereby overcoming resistance conferred by EGFR amplification. nih.gov This approach provides a preclinical rationale for integrating Hsp90 inhibitors into treatment regimens to combat EGFR-TKI resistance. This compound is among the novel Hsp90 inhibitors currently undergoing clinical evaluation for its potential in combination therapies, including those aimed at addressing resistance to EGFR-TKIs. hematologyandoncology.nete-century.us

Beyond combinations with specific chemotherapeutic or targeted agents, this compound has been investigated in broader multi-drug regimens, particularly in conjunction with radiation therapy. Preclinical studies involving this compound and radiation have demonstrated significant combined effects in murine squamous cell carcinoma (SCC) cells and tumors. nih.govlarvol.com

The combined administration of this compound and radiation therapy resulted in effects that were additive at lower drug and radiation doses, and potentially supra-additive at higher doses. nih.govlarvol.com The mechanism underlying this enhanced efficacy is attributed, in part, to this compound's ability to inhibit the slow repair of DNA double-strand breaks, specifically homologous recombination. nih.gov As Hsp90 is a molecular chaperone involved in DNA damage repair pathways, its inhibition by this compound contributes to the radiosensitizing effect, making cancer cells more vulnerable to radiation-induced damage. nih.gov These findings suggest a strong preclinical basis for further investigating this compound as a radiosensitizer in cancer treatment. nih.gov

Table 2: Preclinical Combined Effects of this compound and Radiation

Combination RegimenTumor Model (in vitro/in vivo)Observed EffectProposed MechanismCitation
This compound + RadiationMurine SCC cells and tumorsAdditive at low doses; potentially supra-additive at higher dosesInhibition of slow DNA double-strand break repair (e.g., homologous recombination) nih.govlarvol.com

Molecular and Cellular Biomarkers for Ds 2248 Activity

Identification of Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are utilized to demonstrate that a biological response has occurred following exposure to a therapeutic agent, providing insights into the drug's mechanism of action and target modulation escholarship.orgnih.gov. Preclinical models have been instrumental in identifying key PD biomarkers for DS-2248.

Upregulation of Heat Shock Protein 70 (Hsp70) is a well-established pharmacodynamic biomarker for Hsp90 inhibition. Hsp90 and Hsp70 are molecular chaperones that interact in an ordered pathway involving ATP-dependent interactions to assist in the conformational maturation and folding of client proteins windows.netnih.gov. When Hsp90 is inhibited, the cell responds by upregulating Hsp70 as part of the heat shock response, attempting to compensate for the disrupted chaperone function metabolomicsworkbench.orgfrontiersin.org.

In preclinical studies, treatment of SCCVII tumors in mice with this compound, both alone and in combination with irradiation, resulted in the upregulation of Hsp70 as observed via Western blotting. This upregulation served as an indicator that Hsp90 was effectively inhibited within the tumor environment metabolomicsworkbench.orgnih.gov.

Table 1: Hsp70 Upregulation in Preclinical Models Treated with this compound

Preclinical ModelTreatmentHsp70 UpregulationReference
SCCVII tumors (in vivo)This compound ± RadiationObserved by Western blotting, indicating Hsp90 inhibition metabolomicsworkbench.orgnih.gov

Phosphorylated histone H2AX (γH2AX) is a sensitive and widely used biomarker for DNA double-strand breaks (DSBs) nih.gov. DSBs are highly dangerous lesions that can lead to genomic instability if not repaired properly. Hsp90 inhibitors, including this compound, have been shown to cause DNA DSBs.

Research indicates that this compound induces DNA damage. In SCCVII cells, treatment with this compound at concentrations of 25 nM and 50 nM, even without irradiation, led to an increase in γH2AX foci compared to control cells metabolomicsworkbench.orgnih.gov. Furthermore, when SCCVII cells were pretreated with this compound for 24 hours prior to 2-Gy irradiation, γH2AX foci persisted for significantly longer periods (6 and 24 hours) compared to control cells that received radiation alone. This persistence suggests that this compound impairs DNA repair mechanisms, contributing to its anticancer effects metabolomicsworkbench.orgnih.gov.

Table 2: γH2AX Foci Quantification in SCCVII Cells with this compound Treatment

Treatment ConditionTime Post-Irradiation (2 Gy)γH2AX FociObservationReference
DMSO (control)1 hourMaximum levelsFoci returned to unirradiated levels by 24 hours metabolomicsworkbench.orgnih.gov
This compound (25 nM or 50 nM)0 hours (without irradiation)Increased vs. DMSOIndicates DNA damage induced by this compound alone metabolomicsworkbench.orgnih.gov
This compound (50 nM) + Radiation6 hoursPersisted for longer periodsSuggests impairment of DNA repair metabolomicsworkbench.orgnih.gov
This compound (50 nM) + Radiation24 hoursPersisted for longer periodsSuggests impairment of DNA repair metabolomicsworkbench.orgnih.gov

A primary mechanism of action for Hsp90 inhibitors like this compound is the destabilization and subsequent proteasomal degradation of Hsp90 client proteins nih.gov. Hsp90 is responsible for the conformational maintenance of a wide array of oncogenic signaling proteins that are critical for tumor cell proliferation and survival nih.govnih.gov.

Upon inhibition by this compound, the chaperone function of Hsp90 is compromised, leading to the ubiquitination and degradation of these client proteins nih.gov. Key Hsp90 client proteins include:

Protein kinases

Transcription factors, such as p53

Steroid hormone receptors (SHRs)

Estrogen receptor (ER)

Epidermal growth factor receptor (EGFR)

Insulin-like growth factor-1 receptor (IGF-1R)

Human epidermal growth factor receptor 2 (HER-2)

Cytokine receptors nih.gov

The degradation of these client proteins can disrupt various oncogenic pathways, including PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways, which are often activated in cancer nih.gov. While specific data on the degradation of individual client proteins by this compound were not detailed in the provided search results, the general mechanism of Hsp90 inhibition by this compound explicitly involves the promotion of proteasomal degradation of these oncogenic signaling proteins nih.gov.

Table 3: Examples of Hsp90 Client Proteins Subject to Degradation Upon Hsp90 Inhibition

CategorySpecific Client ProteinsRole in CancerReference
KinasesEGFR, HER-2, Raf-1, Akt, c-Met, FLT3-ITDCell proliferation, survival, signal transduction nih.gov
Transcription Factorsp53Cell cycle regulation, apoptosis nih.gov
Steroid Hormone ReceptorsEstrogen Receptor (ER), Androgen Receptor (AR)Hormone-dependent cancer growth nih.gov
Growth Factor ReceptorsIGF-1RCell growth, survival nih.gov
OtherCytokine ReceptorsImmune response, cell signaling nih.gov

Mechanistic Insights into Potential Resistance to Ds 2248

General Mechanisms of Resistance to Hsp90 Inhibitors

Resistance to Hsp90 inhibitors is a complex phenomenon influenced by various cellular adaptations. A primary mechanism involves the strong induction of the heat shock response (HSR) upon Hsp90 inhibition. Hsp90 acts as a negative regulator of heat shock transcription factor 1 (HSF1); its inhibition leads to the formation of active HSF1 homotrimers, which in turn induce the expression of prosurvival chaperones such as Hsp27 and Hsp70. This upregulation of protective chaperones can render cells less susceptible to the effects of Hsp90 inhibitors ebiohippo.comnih.gov.

Another contributing factor to Hsp90 inhibitor resistance can be alterations in cochaperone levels. For instance, enhanced binding of cochaperones like Aha1, potentially due to mutations in cytosolic Hsp90, has been observed to contribute to resistance in cell culture studies. High levels of p23, another cochaperone, have also been linked to increased drug resistance in certain cancers ebiohippo.com. Furthermore, point mutations within the N-terminal domain of Hsp90 itself can abrogate the binding of Hsp90 inhibitors, thereby leading to drug resistance ottokemi.com. The inability of some Hsp90 inhibitors to adequately access mitochondrial Hsp90 proteins, which play a role in suppressing apoptosis in cancer cells, may also contribute to resistance ebiohippo.comnih.gov. The inherent differences among cancer cells in their dependence on specific oncogenic tyrosine kinases (which are Hsp90 client proteins) and the responsiveness of their apoptotic pathways to Hsp90 inhibition also influence the degree of resistance ebiohippo.comnih.gov.

Pathways Associated with Acquired or Intrinsic Resistance to DS-2248 in Preclinical Models

While this compound is a relatively new Hsp90 inhibitor, specific detailed pathways of acquired or intrinsic resistance solely to this compound in preclinical models are not extensively documented beyond its general mechanism of action as an Hsp90 inhibitor. However, its preclinical studies offer insights into its effects and potential resistance implications.

This compound, a tricyclic pyrazolopyrimidine derivative, functions as an Hsp90 inhibitor citeab.comguidetopharmacology.org. In preclinical studies using SCCVII squamous cell carcinoma cells, this compound at a concentration of 50 nM demonstrated only a mild cytotoxic effect, suggesting a relative resistance of these murine cells compared to human tumor cells citeab.com. This observation hints at potential intrinsic resistance mechanisms that might be present in certain cell types or models.

A significant finding regarding this compound's mechanism, particularly in combination therapies, relates to DNA repair pathways. The combined effect of this compound and radiation is believed to be linked to the downregulation of DNA repair, specifically the inhibition of homologous recombination (a slow repair pathway) citeab.comguidetopharmacology.orgnih.gov. This suggests that robust or compensatory DNA repair mechanisms could be a pathway of resistance to this compound as a single agent or when cells develop resistance to its DNA repair-inhibiting effects in combination with other modalities. Both homologous recombination and non-homologous end joining proteins are known client proteins of Hsp90, implying that Hsp90 inhibition by this compound affects these critical repair processes nih.gov.

Strategies to Overcome Resistance in Preclinical Settings

Overcoming resistance to Hsp90 inhibitors, including this compound, often involves combination strategies that target multiple pathways or exploit vulnerabilities induced by Hsp90 inhibition.

Combination with Other Modalities

Combination therapy is a prominent strategy to circumvent or delay resistance to Hsp90 inhibitors. For this compound, preclinical studies have demonstrated significant synergistic effects when combined with radiation. In SCCVII cells, the combination of this compound and radiation resulted in greater tumor growth delays both in vitro and in vivo. This combined effect was considered additive at lower doses of this compound (5 mg/kg) and supra-additive at higher doses (10 and 15 mg/kg) citeab.comguidetopharmacology.org. The mechanism underlying this radiosensitization is thought to be the suppression of DNA double-strand break repair, particularly homologous recombination citeab.comguidetopharmacology.orgnih.gov.

Beyond radiation, general strategies for Hsp90 inhibitors include:

Targeting Hsp90 Client Proteins: Hsp90 inhibitors can sensitize drug-resistant client proteins to other anti-cancer agents wikipedia.org. For example, 17-AAG (tanespimycin), another Hsp90 inhibitor, combined with trastuzumab, effectively inhibited the proliferation of trastuzumab-resistant breast tumor cell lines (JIMT-1) by reducing the protein levels and activity of client kinases like ErbB2 wikipedia.org.

Combination with Proteasome Inhibitors: The combination of Hsp90 and proteasome inhibitors has shown promise in overcoming drug resistance in primary multiple myeloma cells. This approach works by simultaneously inducing intracellular accumulation of unfolded proteins and preventing their cellular protective functions wikipedia.org.

Interfering with Survival Pathways: Hsp90 inhibitors like 17-AAG have been shown to synergize with Chk1 inhibitors (e.g., UCN-01) or PI3K inhibitors (e.g., LY294002), leading to interference with the Akt survival pathway and cell cycle progression wikipedia.org.

Abrogating Stress Response: Cisplatin, a DNA-damaging agent, has been observed to abrogate the stress response induced by Hsp90 inhibitors, which is an unfortunate side effect that can promote cell survival in stressful environments wikipedia.org.

The following table summarizes key combination strategies involving Hsp90 inhibitors and their observed effects in preclinical settings:

Hsp90 Inhibitor (or general Hsp90 inhibition)Combination ModalityObserved Effect in Preclinical ModelsKey MechanismReference
This compoundRadiationSynergistic/Supra-additive anti-tumor effects, greater tumor growth delaySuppression of DNA double-strand break repair (homologous recombination) citeab.comguidetopharmacology.orgnih.gov
Hsp90 Inhibitors (general)Other Anti-cancer DrugsSensitization of drug-resistant client proteinsMaking drug-resistant client proteins more sensitive wikipedia.org
Hsp90 Inhibitors (general)DNA-damaging drugsIncreased chromosomal aneuploidyIncreased chromosomal instability wikipedia.org
Hsp90 Inhibitors (general)Proteasome InhibitorsOvercomes drug resistance in multiple myelomaTriggers unfolded protein accumulation, prevents cellular protection wikipedia.org
17-AAGTrastuzumabInhibits proliferation of trastuzumab-resistant breast cancer cellsPronounced reduction in client kinase (ErbB2) levels/activity wikipedia.org
17-AAGUCN-01 (Chk1 inhibitor)Synergistic effectsInterference with Akt survival pathway, cell cycle progression wikipedia.org
17-AAGLY294002 (PI3K inhibitor)Synergistic effectsInterference with Akt survival pathway, cell cycle progression wikipedia.org
Hsp90 Inhibitors (general)CisplatinAbrogates stress responseCounteracting Hsp90i-induced stress response wikipedia.org

Note: In a fully interactive digital format, this table would allow for sorting, filtering, and detailed pop-up information on each entry.

Sequential Treatment Approaches

Sequential treatment approaches involve administering different therapeutic agents in a specific order to maximize efficacy and overcome resistance. While sequential treatment is a recognized strategy to manage drug resistance in various cancers, such as overcoming acquired resistance to EGFR tyrosine kinase inhibitors or in breast cancer models researchgate.netprobes-drugs.orgnih.gov, specific preclinical data detailing sequential treatment approaches to overcome resistance to this compound itself are not extensively reported in the provided literature. The concept of sequential therapy is broadly explored in cancer research to address tumor evolution and resistance, often by targeting complementary subpopulations or pathways that emerge during treatment researchgate.netprobes-drugs.org. However, direct applications of this strategy specifically for this compound resistance in preclinical settings are not detailed in the available information.

Advanced Preclinical Methodologies and Future Research Directions

Development of More Physiologically Relevant In Vitro Models (e.g., 3D cell cultures, organoids)

Traditional two-dimensional (2D) cell cultures have been widely used in cancer drug discovery, enabling large-scale screens. However, their limitations in mimicking the complex tumor microenvironment and cellular heterogeneity observed in vivo are increasingly recognized drugtargetreview.com. The development and utilization of more physiologically relevant in vitro models, such as 3D cell cultures and organoids, are crucial for a better understanding of DS-2248's effects.

Three-dimensional (3D) cell culture models offer a more accurate representation of the cellular environment within a living organism compared to 2D monolayers drugtargetreview.com. They provide insights into growth patterns, differentiation, cellular structure, and the tumor microenvironment thermofisher.com. Organoids, which are 3D cell aggregates derived from primary tissue or stem cells, can self-renew, self-organize, and exhibit organ-like functionality . Tumor organoids, derived from patient tumor cells or biopsies, are particularly valuable as they can preserve donor-specific characteristics and recapitulate the genetic and cellular profiles of the original tumors thermofisher.commdpi.com. These models are being extensively used to study various cancer types and can serve as specialized tools for genomic, epigenomic, pharmacologic, and biochemical studies thermofisher.com. The use of 3D tumor spheroid models aims to better mimic the physiology of tumors in vivo, potentially improving the predictability and efficiency of drug discovery drugtargetreview.com. While the direct application of 3D cell cultures and organoids specifically for this compound evaluation is not detailed in the provided search results, the general trend in preclinical research emphasizes their importance for more relevant in vitro assessments of anticancer agents drugtargetreview.comthermofisher.comnih.gov.

Utilization of Genetically Engineered Mouse Models and Syngeneic Models

Mouse models are a cornerstone of preclinical cancer research, providing systems to recapitulate tumor development, the tumor microenvironment, and the immune response genoway.com. Genetically Engineered Mouse Models (GEMMs) and syngeneic models are two important types of immunocompetent models increasingly utilized in preclinical studies genoway.comdntb.gov.ua.

GEMMs involve the genetic manipulation of mice to drive spontaneous tumor formation, often by expressing dominant oncogenes or deleting tumor suppressor genes crownbio.com. These models are well-characterized and available for many common cancer indications crownbio.com. A key advantage of GEMMs is their fully competent murine immunity and comprehensive mouse stroma, making them valuable for studying the entire process of cancer progression and assessing the potential of immunotherapies crownbio.comcrownbio.com. They are particularly well-suited for mechanism of action studies as tumor development mimics primary human tumor growth crownbio.com.

Syngeneic models involve the transplantation of immortalized mouse cancer cell lines into immunocompetent mice of the same inbred strain genoway.comcrownbio.com. This approach prevents tumor rejection due to the identical genetic background of the host and the cell line, allowing for the evaluation of drugs within a fully functioning immune system crownbio.comtaconic.com. Syngeneic models are widely used for preclinical immuno-oncology pharmacology studies, especially for efficacy assessment and combination studies crownbio.com. They offer advantages such as 100% penetrance and the ability to synchronize tumor development crownbio.com.

While the provided information highlights the general utility of GEMMs and syngeneic models in preclinical cancer research, their specific application in the preclinical evaluation of this compound is mentioned in the context of investigating combined effects with radiation in a tumor mouse model nih.govlarvol.com. This indicates that these in vivo models are indeed being utilized to assess this compound's activity and potential in combination therapies.

High-Throughput Screening for Novel Combination Partners

High-throughput screening (HTS) is a powerful tool for identifying potential drug candidates and exploring synergistic drug combinations researchgate.netnih.gov. Given that Hsp90 inhibitors like this compound can affect multiple signaling pathways by degrading various client proteins, investigating combinations with other therapeutic agents is a rational strategy to enhance efficacy and potentially overcome resistance aacrjournals.orgspandidos-publications.com.

HTS allows for the rapid screening of large libraries of compounds or drug combinations against cancer cells or more complex model systems researchgate.netnih.govmuni.cz. This can help identify synergistic interactions that may not be predictable based on the mechanism of action of individual agents nih.gov. Studies utilizing unbiased HTS for drug combinations have successfully identified synergistic interactions between different classes of drugs, including those targeting Hsp90, and other therapeutic agents in various cancer types nih.gov. For example, HTS has been used to identify synergistic drug combinations effective against patient-derived and drug-resistant melanoma cell lines, including combinations involving an Hsp90 inhibitor nih.gov.

Applying HTS to screen for novel combination partners for this compound could reveal synergistic interactions with targeted therapies, chemotherapies, or immunotherapies. This could lead to the development of more effective treatment regimens and help personalize therapy based on the molecular characteristics of a patient's tumor. While the provided searches confirm the use of HTS in identifying drug combinations, specific published data on HTS for this compound combination partners were not found. However, the general principles and successful application of HTS in identifying synergistic combinations involving Hsp90 inhibitors support this as a relevant future research direction for this compound nih.gov.

Elucidating Novel Hsp90 Client Proteins Relevant to this compound Efficacy

This compound exerts its effects by inhibiting Hsp90, which in turn leads to the degradation of Hsp90 client proteins cancer.gov. These client proteins are often involved in key cellular processes driving cancer, such as cell growth, proliferation, and survival nih.govresearchgate.net. Identifying the specific Hsp90 client proteins that are most critical for the efficacy of this compound in different cancer types or contexts is crucial for understanding its mechanism of action and identifying potential biomarkers of response or resistance.

Over 200 client proteins of Hsp90 have been identified, covering a vast range of cellular processes nih.gov. These include tyrosine kinases, transcription factors, structural proteins, and hormone receptors nih.gov. Examples of oncogenic client proteins relevant in cancer include BCR-ABL, HER-2, EGFR, C-Raf, B-Raf, Akt, Met, VEGFR, FLT3, AR, and ER spandidos-publications.com. The stability and function of these proteins depend on Hsp90, and their degradation upon Hsp90 inhibition contributes to the antitumor effects cancer.govspandidos-publications.com.

Research into elucidating novel Hsp90 client proteins relevant to this compound efficacy would involve techniques such as proteomics to identify proteins whose stability or expression levels are altered upon this compound treatment. This could help pinpoint the specific pathways and proteins whose inhibition is primarily responsible for this compound's effects in different cancer models. Understanding the critical client proteins could also aid in identifying patient populations most likely to respond to this compound therapy or in developing strategies to overcome resistance mechanisms involving altered client protein profiles. While the general mechanism of Hsp90 inhibition and its impact on client proteins is well-established cancer.govnih.govresearchgate.netspandidos-publications.com, specific studies detailing novel client proteins uniquely relevant to this compound's efficacy were not prominently featured in the provided search results. However, given the importance of client proteins to Hsp90 inhibitor function, this remains a critical area for future research.

Investigating this compound in Additional Preclinical Disease Models Beyond Oncology

While this compound is primarily being investigated for its potential antineoplastic activity cancer.gov, Hsp90 and its client proteins are involved in a wide range of cellular processes beyond cancer mdpi.com. Given the broad roles of Hsp90, there is potential for Hsp90 inhibitors to have therapeutic applications in other diseases.

Preclinical models are essential for investigating the potential of compounds in various disease settings nih.govahajournals.org. Beyond oncology, Hsp90 has been implicated in neurological disorders, infectious diseases, and cardiovascular conditions, among others ahajournals.orgresearchgate.net. For example, Hsp90 is involved in the folding and function of proteins relevant to neurodegenerative diseases nih.gov.

Investigating this compound in preclinical models of diseases other than cancer could uncover novel therapeutic applications. This could involve testing its efficacy in relevant in vitro or in vivo models of neurological disorders, inflammatory conditions, or other diseases where Hsp90 or its client proteins play a significant role. While the primary focus of the provided search results is on this compound in oncology cancer.govnih.govlarvol.comoup.com, the general concept of exploring preclinical models beyond the initial indication is a standard part of drug development to identify new therapeutic opportunities researchgate.net. One search result briefly mentions preclinical proof-of-concept data in animal models of "DS" for a drug candidate by Xenon Pharmaceuticals . However, it is unclear if this "DS" refers to this compound or a different compound/disease, and the context is not directly linked to this compound developed by Daiichi Sankyo. Therefore, while the potential exists, specific preclinical investigations of this compound in non-oncology models were not found in the provided information.

Q & A

Q. What is the molecular mechanism of DS-2248 as an Hsp90 inhibitor, and how does it influence oncogenic protein degradation?

this compound binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to ubiquitin-proteasome degradation of client proteins critical for tumor survival (e.g., HER2, AKT, RAF). This mechanism reduces oncogenic signaling and induces apoptosis in cancer cells. Researchers should validate target engagement using Western blotting to monitor client protein depletion and Hsp70 upregulation (a stress response biomarker) .

Q. What are the standard in vitro assays to evaluate this compound efficacy in cancer cell lines?

Common assays include:

  • Cell viability assays (e.g., MTT, CellTiter-Glo) to measure IC₅₀ values.
  • Apoptosis assays (e.g., Annexin V/PI staining) to quantify cell death.
  • Western blotting to confirm degradation of Hsp90 client proteins (e.g., ERBB2, CDK4). Researchers must standardize cell culture conditions (e.g., serum concentration, passage number) to ensure reproducibility .

Q. How should researchers address conflicting data in this compound dose-response studies across different cell lines?

Contradictions may arise due to variations in Hsp90 isoform expression (e.g., HSP90AA1 vs. HSP90AB1) or compensatory pathways. To resolve this:

  • Perform isoform-specific siRNA knockdown to identify dependency.
  • Use proteomic profiling to map client protein networks in resistant cell lines.
  • Validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of this compound in xenograft models?

Key factors include:

  • Animal model selection : Immunocompromised mice (e.g., NSG) for human tumor grafts.
  • Dosing regimen : Optimize based on pharmacokinetic studies to maintain target inhibition while minimizing toxicity (e.g., liver enzymes as toxicity markers).
  • Endpoint analysis : Tumor volume measurement, histopathology, and biomarker analysis (e.g., Hsp70 in serum). Include control groups receiving Hsp90 inhibitors with known mechanisms (e.g., 17-AAG) for comparative efficacy .

Q. How can researchers analyze synergistic effects when combining this compound with other therapies (e.g., kinase inhibitors)?

Use combination index (CI) analysis via the Chou-Talalay method:

  • Treat cells with this compound and the secondary drug at fixed ratios.
  • Calculate CI values using CompuSyn software; CI < 1 indicates synergy.
  • Validate in vivo using sequential vs. concurrent dosing schedules. Mechanistic studies (e.g., RNA-seq) should identify pathway crosstalk .

Q. What statistical methods are recommended for analyzing this compound-induced transcriptional changes in RNA-seq data?

  • Differential expression analysis : Tools like DESeq2 or edgeR with FDR correction.
  • Pathway enrichment : GSEA or IPA to identify Hsp90-dependent networks.
  • Batch effect correction : Include experimental replicates and use ComBat or SVA. Publicly deposit raw data in repositories like GEO to ensure reproducibility .

Q. How can researchers validate off-target effects of this compound in primary cell models?

  • Chemical proteomics : Use ATP-agarose pulldown assays to identify non-Hsp90 targets.
  • CETSA (Cellular Thermal Shift Assay) : Confirm binding specificity to Hsp90.
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions in this compound-treated cells .

Methodological Challenges & Solutions

Q. What strategies mitigate resistance to this compound in long-term treatment studies?

  • Chronic exposure models : Treat cells with escalating doses over 6–12 months.
  • Resistance mechanism profiling : Use whole-exome sequencing to identify mutations in Hsp90 or client proteins.
  • Combination therapies : Co-administer HSP70 inhibitors (e.g., VER-155008) to block compensatory stress responses .

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Pharmacodynamic analysis : Measure tumor drug concentrations via LC-MS/MS to confirm bioavailability.
  • Microenvironmental factors : Assess hypoxia (e.g., HIF-1α levels) and stromal interactions using 3D co-culture models.
  • Tumor heterogeneity : Use single-cell RNA-seq to identify subpopulations with intrinsic resistance .

Q. What are best practices for sharing this compound research data to enhance reproducibility?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Supplementary materials : Publish raw blots, dose-response curves, and statistical code.
  • Ethical compliance : Adhere to institutional guidelines for animal/human studies and declare conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.